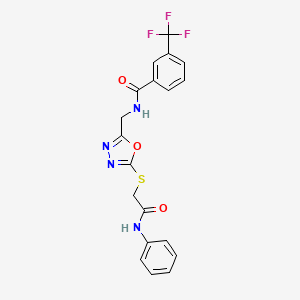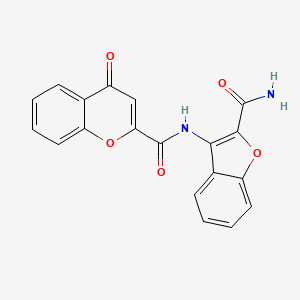
N-(2-carbamoyl-1-benzofuran-3-yl)-4-oxochromene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-carbamoyl-1-benzofuran-3-yl)-4-oxochromene-2-carboxamide is a chemical compound that belongs to the chromene family. It is a synthetic molecule that has been studied for its potential use in scientific research. This compound has been shown to have various biochemical and physiological effects, making it a promising candidate for further research.
Scientific Research Applications
Synthesis and Characterization
- A novel approach to synthesizing benzofuran-2-carboxamide derivatives, including those related to N-(2-carbamoyl-1-benzofuran-3-yl)-4-oxochromene-2-carboxamide, involves microwave-assisted protocols that expedite the synthesis process and increase yield. This method is particularly useful in drug discovery for rapidly identifying biologically active compounds (Vincetti et al., 2016).
- Another study highlights the synthesis of highly functionalized benzofuran-2-carboxamides via the Ugi four-component reaction, demonstrating the versatility and efficiency of this method in producing complex molecules with potential biological activities (Han et al., 2014).
Biological Activities and Applications
- Research on benzofuran-2-carboxamide derivatives has also focused on their potential antimicrobial and anti-inflammatory properties. For instance, new series of these compounds have been evaluated for their in vitro antimicrobial, anti-inflammatory, and DPPH radical scavenging activities, revealing promising bioactive chemical entities (Lavanya et al., 2017).
- Another set of studies has synthesized and characterized novel benzofuran carboxamide derivatives for cholinesterase inhibitory activity, demonstrating potential applications in the treatment of neurodegenerative diseases. These compounds have shown potent butyrylcholinesterase inhibition, highlighting their significance in medicinal chemistry (Abedinifar et al., 2018).
properties
IUPAC Name |
N-(2-carbamoyl-1-benzofuran-3-yl)-4-oxochromene-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12N2O5/c20-18(23)17-16(11-6-2-4-8-14(11)26-17)21-19(24)15-9-12(22)10-5-1-3-7-13(10)25-15/h1-9H,(H2,20,23)(H,21,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGWPTHPVKRCAQJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C=C(O2)C(=O)NC3=C(OC4=CC=CC=C43)C(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12N2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-carbamoyl-1-benzofuran-3-yl)-4-oxochromene-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[4-Methoxy-3-[[4-[(4-methoxyphenyl)methylamino]quinazolin-2-yl]sulfanylmethyl]phenyl]ethanone](/img/structure/B2409742.png)
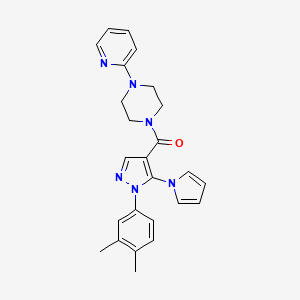
![2-{[1-(5-Methyl-1,3,4-thiadiazol-2-yl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)pyridine](/img/structure/B2409744.png)
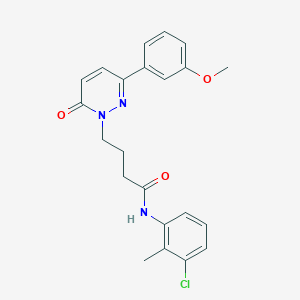
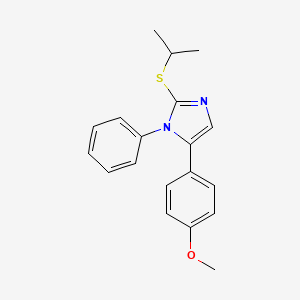
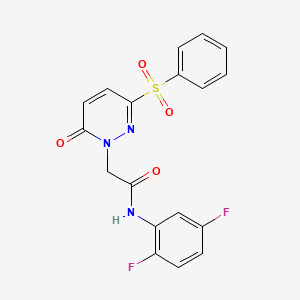
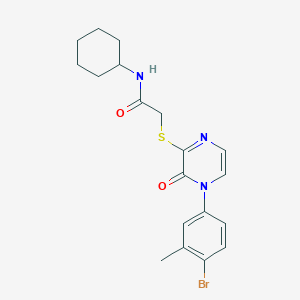
![8-(5-methyl-1,2-oxazole-3-carbonyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2409753.png)
![3-(2-Chlorophenyl)-4-[3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidine-1-carbonyl]-5-methyl-1,2-oxazole](/img/structure/B2409754.png)
![4-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]-5,6-dimethylpyrimidine](/img/structure/B2409755.png)


![N-(3-methylphenyl)-2-[1-(2-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2409759.png)
